Cas no 355382-82-0 ((2-methoxy-1-methylethyl)(3-nitrobenzyl)amine)

(2-Methoxy-1-methylethyl)(3-nitrobenzyl)amine is a specialized amine derivative featuring both methoxy and nitrobenzyl functional groups, offering unique reactivity and structural versatility in synthetic chemistry. The compound's methoxy- and nitro-substituted aromatic ring enhances its utility as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its distinct molecular architecture allows for selective functionalization, making it valuable for constructing complex nitrogen-containing frameworks. The nitro group provides opportunities for further reduction or substitution, while the methoxy moiety contributes to solubility and stability in organic reactions. This compound is particularly useful in medicinal chemistry for developing bioactive molecules due to its balanced lipophilicity and electronic properties. Proper handling is advised due to potential reactivity of the nitro group.
(2-methoxy-1-methylethyl)(3-nitrobenzyl)amine structure
355382-82-0 structure
Product name:(2-methoxy-1-methylethyl)(3-nitrobenzyl)amine
CAS No:355382-82-0
MF:C11H16N2O3
MW:224.256342887878
CID:1085624
PubChem ID:2853125

(2-methoxy-1-methylethyl)(3-nitrobenzyl)amine Chemical and Physical Properties

Names and Identifiers

    • 1-Methoxy-N-(3-nitrobenzyl)propan-2-amine
    • (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine(SALTDATA: HBr)
    • 1-methoxy-N-[(3-nitrophenyl)methyl]propan-2-amine
    • AC1MECS6
    • AG-F-23098
    • CTK4H4751
    • MolPort-002-325-913
    • Oprea1_084587
    • STK145858
    • N-(2-METHOXY-1-METHYLETHYL)-N-(3-NITROBENZYL)AMINE
    • (1-METHOXYPROPAN-2-YL)[(3-NITROPHENYL)METHYL]AMINE
    • (2-METHOXY-1-METHYLETHYL)(3-NITROBENZYL)AMINE
    • CHEMBRDG-BB 5565577
    • AKOS000252302
    • Cambridge id 5565577
    • DTXSID20386111
    • AKOS017275088
    • 355382-82-0
    • CHEMBL1626067
    • DB-179114
    • (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine
    • MDL: MFCD01135745
    • Inchi: InChI=1S/C11H16N2O3/c1-9(8-16-2)12-7-10-4-3-5-11(6-10)13(14)15/h3-6,9,12H,7-8H2,1-2H3
    • InChI Key: BVFCWIVZJMNHLS-UHFFFAOYSA-N
    • SMILES: CC(COC)NCC1=CC(=CC=C1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 224.11600
  • Monoisotopic Mass: 224.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.1Ų
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 330.1±22.0 °C at 760 mmHg
  • Flash Point: 153.4±22.3 °C
  • PSA: 67.08000
  • LogP: 2.63340
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

(2-methoxy-1-methylethyl)(3-nitrobenzyl)amine Security Information

(2-methoxy-1-methylethyl)(3-nitrobenzyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M543575-100mg
(2-methoxy-1-methylethyl)(3-nitrobenzyl)amine
355382-82-0
100mg
$ 65.00 2022-06-03
TRC
M543575-50mg
(2-methoxy-1-methylethyl)(3-nitrobenzyl)amine
355382-82-0
50mg
$ 50.00 2022-06-03
TRC
M543575-500mg
(2-methoxy-1-methylethyl)(3-nitrobenzyl)amine
355382-82-0
500mg
$ 80.00 2022-06-03

Additional information on (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine

Comprehensive Overview of (2-Methoxy-1-methylethyl)(3-nitrobenzyl)amine (CAS No. 355382-82-0)

(2-Methoxy-1-methylethyl)(3-nitrobenzyl)amine is a specialized organic compound with the CAS number 355382-82-0. This compound belongs to the class of amine derivatives and features a unique molecular structure that combines a methoxy group, a methyl group, and a nitrobenzyl moiety. Its distinct chemical properties make it valuable in various research and industrial applications.

The molecular formula of (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine is C11H16N2O3, and it has a molecular weight of 224.26 g/mol. The presence of the nitro group at the 3-position of the benzyl ring contributes to its reactivity, making it a useful intermediate in organic synthesis. Researchers often explore its potential in pharmaceutical development, agrochemical formulations, and material science.

One of the key features of CAS 355382-82-0 is its versatility in chemical reactions. The compound can undergo various transformations, including reduction, alkylation, and condensation reactions, which are critical in the synthesis of more complex molecules. Its amine functionality allows it to act as a building block in the creation of drug candidates and specialty chemicals.

In recent years, the demand for nitrobenzylamine derivatives has increased due to their potential applications in medicinal chemistry. Scientists are particularly interested in their role as enzyme inhibitors and receptor modulators. The 3-nitrobenzyl group in (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine is known to interact with biological targets, making it a promising candidate for further study.

The compound's solubility and stability under various conditions have also been subjects of research. It exhibits moderate solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). This property is advantageous for laboratory-scale experiments and industrial processes requiring precise control over reaction conditions.

From an industrial perspective, (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine is used in the production of advanced materials and fine chemicals. Its incorporation into polymers and coatings can enhance their thermal stability and mechanical properties. Additionally, its nitro group can serve as a precursor for further functionalization, enabling the synthesis of a wide range of derivatives.

Environmental and safety considerations are paramount when handling CAS 355382-82-0. While it is not classified as a hazardous substance, proper laboratory practices, including the use of personal protective equipment (PPE) and adequate ventilation, are recommended. Researchers should also be mindful of its storage conditions to prevent degradation over time.

The global market for amine-based compounds like (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine is expanding, driven by advancements in drug discovery and material science. Companies specializing in custom synthesis and contract research are increasingly offering this compound to meet the growing demand from academic and industrial clients.

In conclusion, (2-methoxy-1-methylethyl)(3-nitrobenzyl)amine (CAS No. 355382-82-0) is a multifaceted compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and manufacturers alike. As the chemical industry continues to evolve, the applications of this compound are expected to broaden, offering new opportunities for innovation.

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